molecular formula C9H9ClN4O B15237129 4-Chloro-6-morpholinopyrimidine-2-carbonitrile

4-Chloro-6-morpholinopyrimidine-2-carbonitrile

Cat. No.: B15237129
M. Wt: 224.65 g/mol
InChI Key: ZLICBWNQVXJLPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with morpholine. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at a low temperature (0–5°C) for a specific period to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-morpholinopyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

4-Chloro-6-morpholinopyrimidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in DNA and RNA synthesis. The compound may inhibit specific enzymes or interfere with nucleic acid metabolism, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyrimidine-2-carbonitrile: Similar in structure but lacks the morpholine ring.

    6-Morpholinopyrimidine-2-carbonitrile: Similar but lacks the chlorine atom.

Uniqueness

4-Chloro-6-morpholinopyrimidine-2-carbonitrile is unique due to the presence of both the chlorine atom and the morpholine ring, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

4-chloro-6-morpholin-4-ylpyrimidine-2-carbonitrile

InChI

InChI=1S/C9H9ClN4O/c10-7-5-9(13-8(6-11)12-7)14-1-3-15-4-2-14/h5H,1-4H2

InChI Key

ZLICBWNQVXJLPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C#N)Cl

Origin of Product

United States

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